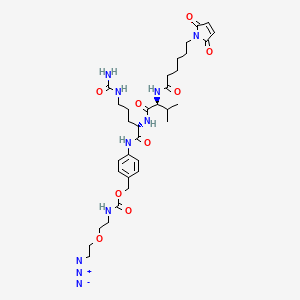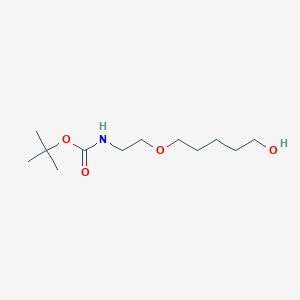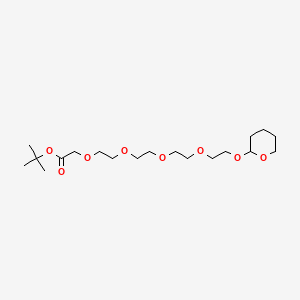
7-Propargyloxy-3h-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of WC5-2 involves several synthetic routes. . This method involves the reduction of tungsten oxide with carbon at high temperatures to produce tungsten carbide. The liquid-phase method can also be used, which involves the reaction of tungsten hexachloride with a carbon source at temperatures between 500 and 800°C . The vapor-phase method, which yields the highest purity of tungsten carbide, involves the reaction of tungsten hexafluoride with hydrogen and a carbon source at high temperatures .
Chemical Reactions Analysis
WC5-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WC5-2 with hydrogen peroxide can yield a variety of oxidized products, while reduction with lithium aluminum hydride can produce reduced forms of the compound .
Scientific Research Applications
WC5-2 has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for detecting cytochrome P4501A1 . In biology, it is used to study the activity of various enzymes and proteins. In medicine, WC5-2 is being investigated for its potential as an antiviral agent against human cytomegalovirus . In industry, it is used in the production of high-performance materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of WC5-2 involves its interaction with specific molecular targets and pathways. For example, WC5-2 inhibits the activity of the immediate-early 2 protein of human cytomegalovirus, which is essential for viral replication . This inhibition occurs through the binding of WC5-2 to the regulatory regions of the viral genome, preventing the expression of essential viral genes .
Comparison with Similar Compounds
WC5-2 is unique compared to other similar compounds due to its high specificity and potency as a fluorescent probe and antiviral agent. Similar compounds include other resorufin derivatives and 6-aminoquinolone compounds . These compounds share some chemical properties with WC5-2 but differ in their specific applications and mechanisms of action .
Properties
Molecular Formula |
C15H9NO3 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
7-prop-2-ynoxyphenoxazin-3-one |
InChI |
InChI=1S/C15H9NO3/c1-2-7-18-11-4-6-13-15(9-11)19-14-8-10(17)3-5-12(14)16-13/h1,3-6,8-9H,7H2 |
InChI Key |
NNMUOZROAZHXPY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)
![(1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B11932191.png)

![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B11932199.png)

![2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine](/img/structure/B11932211.png)
![1-[(2R,3R,4R,5R)-4-({[(2S,3S,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-ethyl-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B11932218.png)
![N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide](/img/structure/B11932219.png)
![methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate](/img/structure/B11932228.png)
![N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932236.png)
![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11932244.png)
